molecular formula C11H9BrO2 B8748083 Ethyl 3-(4-bromophenyl)propiolate

Ethyl 3-(4-bromophenyl)propiolate

Cat. No. B8748083
M. Wt: 253.09 g/mol
InChI Key: OOYVAAPHSQLXJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09321738B2

Procedure details

LDA solution (2M) in THF (20.71 mL, 41.436 mmol) was added to a stirred solution of 1-bromo-4-ethynyl-benzene (3 g, 16.57 mmol) in dry THF (40 mL) at −70° C. and stirred for 30 min. Ethyl chloroformate (11.81 mL, 74.58 mmol) was added and the mixture was allowed to warm to ambient temperature. Stirring was continued for 2 h. The mixture was cooled, and quenched with saturated NH4Cl solution. THF was evaporated under reduced pressure and the aqueous layer was extracted with ethyl acetate. The organic layer was dried over Na2SO4, concentrated and purified over normal silica gel column chromatography using EtOAc-hexane as eluting solvent to get (4-bromo-phenyl)-propynoic acid ethyl ester (2.9 g, 69.13% yield) as a light yellow liquid. GC-MS: 253 (M+H); 1H-NMR (400 MHz, CDCl3) δ ppm 1.32 (t, J=7.0 Hz, 3H). 4.28 (q, J=7.0 Hz, 2H), 7.43 (d, J=8.4 Hz, 2H), 7.51 (d, J=8.4 Hz, 2H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
20.71 mL
Type
solvent
Reaction Step One
Quantity
11.81 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li+].CC([N-]C(C)C)C.[Br:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]#[CH:17])=[CH:12][CH:11]=1.Cl[C:19]([O:21][CH2:22][CH3:23])=[O:20]>C1COCC1>[CH2:22]([O:21][C:19](=[O:20])[C:17]#[C:16][C:13]1[CH:14]=[CH:15][C:10]([Br:9])=[CH:11][CH:12]=1)[CH3:23] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C#C
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20.71 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
11.81 mL
Type
reactant
Smiles
ClC(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
quenched with saturated NH4Cl solution
CUSTOM
Type
CUSTOM
Details
THF was evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified over normal silica gel column chromatography
WASH
Type
WASH
Details
as eluting solvent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(C#CC1=CC=C(C=C1)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 69.13%
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.